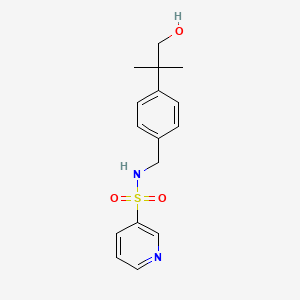

CP-533,536 metabolite M21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

574759-35-6 |

|---|---|

Molecular Formula |

C16H20N2O3S |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

N-[[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]methyl]pyridine-3-sulfonamide |

InChI |

InChI=1S/C16H20N2O3S/c1-16(2,12-19)14-7-5-13(6-8-14)10-18-22(20,21)15-4-3-9-17-11-15/h3-9,11,18-19H,10,12H2,1-2H3 |

InChI Key |

HJFXNHIJZXNYSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

In Vivo Formation of CP-533,536 Metabolites: A Review of Publicly Available Data

Despite a thorough review of the scientific literature and publicly accessible databases, there is currently no specific information available regarding the in vivo formation of metabolites of the selective EP2 receptor agonist CP-533,536, including any metabolite designated as M21.

CP-533,536, a potent pyridinyl sulfonamide, has been the subject of multiple studies focusing on its pharmacodynamics and therapeutic potential, particularly in the areas of bone healing and the modulation of mast cell activity. While some pharmacokinetic parameters of the parent compound, such as its clearance rate and half-life, have been documented, details regarding its metabolic fate in vivo, including the structures and formation pathways of its metabolites, remain unpublished in the public domain.

The designation "M21" for a metabolite suggests an internal naming convention used within a specific research or development program. Such detailed metabolic information is often proprietary and may not be disclosed publicly until later stages of drug development or through regulatory submissions.

This guide is intended for researchers, scientists, and drug development professionals. Due to the absence of specific data on the in vivo metabolism of CP-533,536 and the formation of metabolite M21, this document will outline the general principles of drug metabolism that would likely apply to a compound with the chemical structure of CP-533,536 and provide a hypothetical framework for the types of metabolic transformations it might undergo.

Hypothetical Metabolic Pathways for CP-533,536

Given its chemical structure, which includes a pyridine ring, a sulfonamide group, and other aromatic and aliphatic moieties, CP-533,536 would be expected to undergo Phase I and Phase II metabolic reactions.

Potential Phase I Metabolism (Functionalization)

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For CP-533,536, these could include:

-

Oxidation: Cytochrome P450 (CYP) enzymes are the primary catalysts for oxidative metabolism. Potential sites of oxidation on CP-533,536 could include the aliphatic side chains, the aromatic rings, and the nitrogen atom of the pyridine ring (N-oxidation).

-

Hydroxylation: The addition of hydroxyl (-OH) groups to aromatic or aliphatic positions is a common metabolic pathway.

-

N-dealkylation: If applicable based on the full structure, the removal of alkyl groups from nitrogen atoms could occur.

-

Sulfoxidation: The sulfur atom in the sulfonamide group could be oxidized.

Potential Phase II Metabolism (Conjugation)

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing water solubility and facilitating excretion. Potential conjugation reactions for CP-533,536 or its metabolites include:

-

Glucuronidation: The addition of glucuronic acid, a common pathway for compounds with hydroxyl, carboxyl, or amino groups.

-

Sulfation: The addition of a sulfonate group, often competing with glucuronidation for hydroxyl groups.

-

Acetylation: The addition of an acetyl group, particularly to primary amino groups.

-

Glutathione Conjugation: This pathway can be involved in the detoxification of reactive electrophilic metabolites.

Experimental Protocols for In Vivo Metabolism Studies

To investigate the in vivo formation of metabolites for a compound like CP-533,536, a series of standard experimental protocols would be employed. These studies are crucial for understanding the drug's disposition, identifying potentially active or toxic metabolites, and assessing drug-drug interaction potential.

Table 1: Overview of Key In Vivo Metabolism Experiments

| Experiment Type | Objective | Typical Animal Models | Sample Collection | Analytical Techniques |

| Mass Balance Study | To determine the routes and rates of excretion of the drug and its metabolites. | Rat, Dog, Monkey | Urine, Feces, Bile (if cannulated), Cage Wash | Scintillation Counting (if radiolabeled), LC-MS/MS |

| Metabolite Profiling | To identify the major and minor metabolites in circulation and excreta. | Rat, Dog, Monkey, Human | Plasma, Urine, Feces, Bile | High-Resolution LC-MS/MS, NMR |

| Metabolite Identification | To elucidate the chemical structures of the identified metabolites. | N/A | Pooled samples from profiling studies | High-Resolution MS/MS, NMR, Chemical Synthesis |

| Reaction Phenotyping | To identify the specific enzymes (e.g., CYP isoforms) responsible for the formation of major metabolites. | In vitro systems (human liver microsomes, hepatocytes, recombinant enzymes) | N/A | LC-MS/MS with specific chemical inhibitors or recombinant enzymes |

Visualization of a Generic Drug Metabolism Workflow

The following diagram illustrates a typical workflow for identifying and characterizing drug metabolites in vivo.

Caption: A generalized workflow for in vivo drug metabolism studies.

Conclusion

While the specific details of the in vivo formation of CP-533,536 metabolite M21 are not available in the public domain, this guide provides a framework for understanding the likely metabolic pathways and the experimental approaches used to elucidate them. Researchers interested in the metabolism of CP-533,536 would need to conduct dedicated in vivo and in vitro studies to identify and characterize its metabolites. The information generated from such studies would be critical for a comprehensive understanding of the drug's safety and efficacy profile. As more data becomes publicly available, this guide will be updated to reflect the current state of knowledge.

Unveiling the Metabolic Fate of CP-533,536: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-533,536, also known as Evatanepag, is a potent and selective agonist of the E-prostanoid 2 (EP2) receptor, a key target in therapeutic areas such as bone healing and inflammatory diseases. Understanding the metabolic fate of this compound is critical for its development and clinical application. This technical guide provides a comprehensive overview of the discovery and identification of CP-533,536 metabolites. Due to the limited publicly available information on the specific metabolites of CP-533,536, this guide outlines the established experimental protocols and analytical techniques typically employed in drug metabolism studies to characterize the biotransformation of such a compound. It also presents a hypothetical metabolic scheme based on the known chemical structure of CP-533,536 and common metabolic pathways for similar chemical moieties.

Introduction

CP-533,536 is a 3-pyridyl sulfonamide-based compound developed for its selective agonistic activity on the EP2 receptor.[1] Preclinical studies have demonstrated its potential in promoting bone formation.[1] Early pharmacokinetic data in rats indicate that CP-533,536 exhibits high clearance and a short half-life, suggesting extensive metabolism.[2] A thorough characterization of its metabolic pathways is therefore essential for understanding its efficacy, safety profile, and potential drug-drug interactions. This guide details the methodologies required to elucidate the metabolic profile of CP-533,536.

Hypothetical Metabolic Pathways of CP-533,536

Based on the chemical structure of CP-533,536, several metabolic pathways can be postulated. These include both Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism:

-

Oxidation: The tert-butyl group is a potential site for hydroxylation. The aromatic rings could also undergo hydroxylation.

-

N-dealkylation: The benzyl group attached to the sulfonamide nitrogen could be cleaved.

-

Sulfoxidation: The sulfur atom in the sulfonamide group could be oxidized.

Phase II Metabolism:

-

Glucuronidation: Hydroxylated metabolites formed during Phase I reactions can be conjugated with glucuronic acid.

-

Sulfation: Hydroxylated metabolites can also undergo sulfation.

The following diagram illustrates these potential metabolic pathways.

References

A Technical Guide to Elucidating the Metabolism of Novel Compounds in Primary Human Hepatocytes: A Case Study Approach for CP-533,536

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic fate of a drug candidate is a critical determinant of its efficacy, safety, and potential for drug-drug interactions. Primary human hepatocytes are the gold standard for in vitro evaluation of hepatic metabolism, providing a highly relevant model for predicting in vivo outcomes. This technical guide outlines a comprehensive framework for investigating the metabolism of a novel chemical entity, using the selective EP2 receptor agonist CP-533,536 as a representative example. While specific metabolic data for CP-533,536 is not currently available in the public domain, this document provides detailed, state-of-the-art experimental protocols and data interpretation strategies that would be employed to fully characterize its metabolic profile. This guide includes generalized experimental workflows, an overview of key metabolic enzyme families, and hypothetical metabolic pathways to illustrate the principles of drug biotransformation.

Introduction to CP-533,536

CP-533,536 is a potent and selective agonist of the E-prostanoid 2 (EP2) receptor.[1][2][3] It is a non-prostanoid compound, structurally distinct from endogenous prostaglandins.[1] Its chemical structure is that of a 3-pyridyl sulphonamide.[1] Understanding the metabolism of CP-533,536 is crucial for its development as a therapeutic agent, as this will influence its pharmacokinetic profile, potential for toxicity, and interactions with co-administered drugs.

The Role of Hepatic Metabolism in Drug Disposition

The liver is the primary site of drug metabolism, a process that facilitates the elimination of foreign compounds (xenobiotics) from the body.[4][5][6] This biotransformation is typically divided into two phases:

-

Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug, generally increasing its polarity.[4][5][6] The cytochrome P450 (CYP) superfamily of enzymes is the most significant contributor to Phase I metabolism.[4][5][6][7]

-

Phase II Metabolism: In these reactions, the parent drug or its Phase I metabolite is conjugated with an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione), further increasing its water solubility and facilitating its excretion.

Experimental Protocol: In Vitro Metabolism of CP-533,536 in Primary Human Hepatocytes

The following protocol outlines a typical study to investigate the metabolism of a compound like CP-533,536 using cryopreserved primary human hepatocytes.

Materials and Reagents

-

Cryopreserved primary human hepatocytes (pooled from multiple donors)

-

Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum, insulin, dexamethasone, and antibiotics)

-

CP-533,536

-

24-well collagen-coated plates

-

Incubator (37°C, 5% CO2)

-

Plate rocker

-

Acetonitrile or other suitable organic solvent (for quenching)

-

High-performance liquid chromatography (HPLC) system coupled with a high-resolution mass spectrometer (HRMS)

Experimental Procedure

-

Hepatocyte Thawing and Seeding:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.[8]

-

Transfer the cell suspension to a conical tube containing pre-warmed culture medium.

-

Centrifuge the cells to remove cryoprotectant and resuspend in fresh medium.

-

Determine cell viability and concentration using a trypan blue exclusion assay.

-

Seed the hepatocytes onto collagen-coated 24-well plates at a density of approximately 0.5 x 10^6 viable cells per well.[9]

-

Allow the cells to attach and form a monolayer in the incubator for several hours.

-

-

Incubation with CP-533,536:

-

Prepare a stock solution of CP-533,536 in a suitable solvent (e.g., DMSO) and dilute it in culture medium to the desired final concentrations (e.g., 1 µM and 10 µM).

-

Aspirate the seeding medium from the hepatocyte monolayer and replace it with the medium containing CP-533,536.

-

Incubate the plates at 37°C on a plate rocker to ensure gentle agitation.[9]

-

Collect samples (supernatant and/or cell lysate) at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[9]

-

-

Sample Processing:

-

At each time point, quench the metabolic reactions by adding a cold organic solvent (e.g., acetonitrile) to the wells.[9] This will precipitate proteins and halt enzymatic activity.

-

For the 0-minute time point, add the quenching solution before adding the hepatocytes to determine the baseline level of the compound.[9]

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vials for analysis.

-

-

Metabolite Identification and Profiling:

-

Analyze the samples using a validated LC-HRMS method.[10][11]

-

The parent compound and its potential metabolites are separated by HPLC and detected by the mass spectrometer.

-

Metabolite identification is achieved by comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the detected peaks with those of the parent compound.[10][12]

-

Data Presentation and Interpretation

While no specific quantitative data for CP-533,536 metabolism is available, the following tables illustrate how such data would be structured and presented.

Table 1: Hypothetical Metabolic Stability of CP-533,536 in Primary Human Hepatocytes

| Time (min) | CP-533,536 Remaining (%) |

| 0 | 100 |

| 15 | 85.2 |

| 30 | 70.1 |

| 60 | 49.5 |

| 120 | 24.8 |

| 240 | 6.1 |

This table would be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Table 2: Hypothetical Metabolite Profile of CP-533,536

| Metabolite ID | Proposed Biotransformation | m/z | Relative Abundance (%) |

| M1 | Hydroxylation | [Parent + 16] | 45.3 |

| M2 | N-dealkylation | [Parent - X] | 22.1 |

| M3 | Glucuronidation of M1 | [M1 + 176] | 15.8 |

| M4 | Sulfation of Parent | [Parent + 80] | 9.5 |

This table would summarize the identified metabolites, their proposed chemical modifications, their mass-to-charge ratios, and their relative abundance in the sample.

Visualizing Metabolic Processes and Experimental Workflows

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro drug metabolism study.

Caption: General experimental workflow for in vitro drug metabolism studies.

Hypothetical Metabolic Pathway

This diagram illustrates potential Phase I and Phase II metabolic transformations of a xenobiotic compound.

Caption: Hypothetical Phase I and Phase II metabolic pathways.

Cytochrome P450 Catalytic Cycle

This diagram provides a simplified overview of the catalytic cycle of CYP enzymes, which are central to Phase I metabolism.

Caption: Simplified catalytic cycle of cytochrome P450 enzymes.

Conclusion

The investigation of a drug candidate's metabolism in primary human hepatocytes is a cornerstone of preclinical drug development. Although specific metabolic data for CP-533,536 are not yet publicly available, the methodologies outlined in this guide provide a robust framework for such an investigation. By employing these techniques, researchers can gain critical insights into the metabolic stability, metabolite profile, and potential for drug-drug interactions of novel compounds, thereby facilitating their safe and effective translation to the clinic.

References

- 1. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemisgroup.us [chemisgroup.us]

- 7. The role of cytochrome p450 in drug metabolism [wisdomlib.org]

- 8. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. bioivt.com [bioivt.com]

- 11. In Vitro MetID (Metabolite Profiling and Identification) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. scispace.com [scispace.com]

No Publicly Available Data on the In Vitro Metabolism of CP-533,536 to Metabolite M21

A comprehensive review of scientific literature and public databases reveals no specific information on the in vitro metabolism of the selective EP2 receptor agonist CP-533,536, nor on the formation of a metabolite designated as M21. While extensive research has been published on the pharmacological activity and therapeutic potential of CP-533,536, particularly in the context of bone formation and allergic responses, its metabolic fate has not been detailed in the public domain.

Our exhaustive search for scholarly articles, technical documents, and pharmacokinetic profiles of CP-533,536 did not yield any data regarding its biotransformation, the enzymes involved in its metabolism, or the identification of any of its metabolites. Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and pathway visualizations for the formation of metabolite M21.

For researchers and drug development professionals, this information gap highlights an area for potential future investigation. Understanding the metabolism of a drug candidate like CP-533,536 is a critical component of its preclinical and clinical development, influencing its efficacy, safety, and potential for drug-drug interactions.

Standard Approaches to In Vitro Metabolism Studies

In the absence of specific data for CP-533,536, this guide outlines the general experimental protocols and methodologies typically employed in the study of in vitro drug metabolism. These standardized approaches are fundamental to characterizing the metabolic stability and identifying the metabolic pathways of new chemical entities.

Table 1: Representative Data from a Hypothetical In Vitro Metabolic Stability Assay

| Compound | Test System | Incubation Time (min) | % Parent Remaining | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| CP-533,536 (Hypothetical) | Human Liver Microsomes | 0 | 100 | 25 | 27.7 |

| 5 | 86 | ||||

| 15 | 65 | ||||

| 30 | 42 | ||||

| 60 | 18 |

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol describes a typical procedure to assess the metabolic stability of a compound.

-

Preparation of Incubation Mixtures:

-

A stock solution of the test compound (e.g., CP-533,536) is prepared in an appropriate solvent (e.g., DMSO).

-

The incubation mixture contains human liver microsomes (HLM) (e.g., 0.5 mg/mL protein), the test compound (e.g., 1 µM), and phosphate buffer (e.g., 100 mM, pH 7.4).

-

The mixture is pre-warmed to 37°C.

-

-

Initiation of the Metabolic Reaction:

-

The reaction is initiated by the addition of a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Sample Collection and Quenching:

-

Aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reaction is terminated by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

The quenched samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

-

-

Data Analysis:

-

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

-

The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k).

-

The half-life (t½) is calculated as 0.693/k.

-

Intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.

-

Experimental Workflow and Logic

The following diagrams illustrate a typical workflow for in vitro metabolism studies and the logical relationship in evaluating metabolic stability.

While this generalized information provides a framework for understanding in vitro drug metabolism, it is important to reiterate that specific data for CP-533,536 and its metabolite M21 are not currently available in the public domain. Further research and publication by the discovering scientists or other researchers would be necessary to elucidate the specific metabolic pathways of this compound.

Potential Pharmacological Targets of Metabolite M21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolite M21, the major active human metabolite of the Janus kinase (JAK) inhibitor Momelotinib, has emerged as a significant contributor to the therapeutic efficacy of its parent compound. This technical guide provides an in-depth analysis of the known pharmacological targets of M21, presenting key quantitative data, detailed experimental methodologies for target identification and characterization, and visual representations of relevant signaling pathways and workflows. M21 demonstrates potent inhibitory activity against key proteins implicated in myelofibrosis and other myeloproliferative neoplasms, positioning it as a molecule of interest for further pharmacological investigation and drug development.

Introduction

Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors involved in hematopoiesis and immune function.[1] Upon administration, Momelotinib is metabolized to M21, a morpholino lactam, which circulates in human plasma at concentrations higher than the parent drug.[2] Crucially, M21 retains significant pharmacological activity, contributing to the overall therapeutic effect of Momelotinib.[2][3] This guide focuses on the characterization of M21's pharmacological targets, providing a comprehensive resource for researchers in the field.

Pharmacological Targets of M21

The primary pharmacological targets of M21 that have been identified and characterized are Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A Receptor Type 1 (ACVR1), also known as ALK2.[1][2] M21's inhibitory action on these kinases is central to its therapeutic potential.

Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2)

JAK1 and JAK2 are key components of the JAK-STAT signaling pathway, which is frequently dysregulated in myeloproliferative neoplasms.[1] M21, along with its parent compound Momelotinib, inhibits JAK1 and JAK2, thereby modulating the downstream signaling cascade that contributes to the pathophysiology of diseases like myelofibrosis.[1]

Activin A Receptor Type 1 (ACVR1)

In addition to its activity against JAK kinases, M21 is a potent inhibitor of ACVR1.[1][2] ACVR1 is a key regulator of hepcidin, a hormone that controls iron homeostasis. By inhibiting ACVR1, M21 can reduce hepcidin levels, leading to increased iron availability and a potential improvement in anemia, a common complication in myelofibrosis patients.[4][5][6]

Quantitative Data

The following table summarizes the available quantitative data for the binding affinity of M21 to its primary pharmacological targets. While direct IC50 values for M21 are not extensively published, its activity is reported to be approximately 40% of the parent compound, Momelotinib.[3][7][8]

| Target | Parameter | Value (M21) | Value (Momelotinib) | Reference |

| JAK1 | Binding Affinity (Kd) | 53 nM | 28 nM | [8] |

| JAK2 | Binding Affinity (Kd) | 0.79 nM | 0.13 nM | [8] |

| ACVR1 | Binding Affinity (Kd) | 38 nM | 8.6 nM | [8] |

| JAK1 | IC50 | Not explicitly reported | 11 nM | [9][10] |

| JAK2 | IC50 | Not explicitly reported | 18 nM | [9][10] |

| ACVR1 | IC50 | Not explicitly reported | Not explicitly reported |

Signaling Pathways

The inhibitory activity of M21 on JAK1, JAK2, and ACVR1 impacts critical intracellular signaling pathways.

JAK-STAT Signaling Pathway

ACVR1-Hepcidin Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments used to identify and characterize the pharmacological targets of M21.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound like M21 against a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of M21 against JAK1, JAK2, and ACVR1.

Materials:

-

Recombinant human JAK1, JAK2, and ACVR1 enzymes

-

Substrate peptide specific for each kinase

-

Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog

-

Metabolite M21 (test compound)

-

Kinase reaction buffer

-

Stop solution (e.g., EDTA)

-

96-well or 384-well microplates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a serial dilution of M21 in the kinase reaction buffer.

-

In a microplate, add the kinase, the specific substrate peptide, and the diluted M21 or vehicle control.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent analog).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, the change in fluorescence polarization or intensity is measured.

-

Plot the percentage of kinase inhibition against the logarithm of the M21 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell-Based JAK-STAT Signaling Assay

This protocol describes a method to assess the inhibitory effect of M21 on the JAK-STAT signaling pathway in a cellular context.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by M21 in a relevant cell line.

Materials:

-

A suitable human cell line expressing the target JAKs and cytokine receptors (e.g., TF-1 cells)

-

Cell culture medium and supplements

-

Cytokine (e.g., erythropoietin or IL-3)

-

Metabolite M21

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

Antibodies: anti-phospho-STAT (pSTAT) and anti-total-STAT

-

Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)

-

Western blotting or ELISA reagents and equipment

Procedure:

-

Culture the cells to the desired density.

-

Pre-incubate the cells with various concentrations of M21 or vehicle control for a specified time.

-

Stimulate the cells with the appropriate cytokine to activate the JAK-STAT pathway.

-

After stimulation, wash the cells with cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Analyze the levels of pSTAT and total STAT in the lysates using Western blotting or ELISA.

-

Quantify the band intensities (for Western blot) or the signal (for ELISA).

-

Calculate the ratio of pSTAT to total STAT for each treatment condition.

-

Determine the concentration of M21 that inhibits cytokine-induced STAT phosphorylation by 50% (IC50).

Conclusion

Metabolite M21 is a pharmacologically active molecule that significantly contributes to the therapeutic profile of Momelotinib. Its potent inhibition of JAK1, JAK2, and ACVR1 provides a multi-faceted mechanism of action that addresses key pathological features of myelofibrosis, including splenomegaly, constitutional symptoms, and anemia. The data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals interested in the further exploration of M21 and the development of next-generation kinase inhibitors. Further studies to precisely quantify the IC50 values of M21 and to explore its potential off-target activities will be crucial for a complete understanding of its pharmacological profile.

References

- 1. apexbt.com [apexbt.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. assayquant.com [assayquant.com]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. [PDF] ACVR1/JAK1/JAK2 inhibitor momelotinib reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial. | Semantic Scholar [semanticscholar.org]

- 6. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Inhibition of JAK/STAT signaling stimulates adult satellite cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]

In-depth Technical Guide: Early-Stage Investigation of CP-533,536 Metabolite M21

A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding a metabolite of CP-533,536 designated as M21.

Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the early-stage investigation of this specific metabolite as requested. The core requirements, including quantitative data, experimental protocols, and visualizations related to "M21," cannot be fulfilled due to the absence of foundational information.

The available research on CP-533,536 (also known as Evatanepag) primarily focuses on its role as a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). This body of work extensively covers its synthesis, in vitro and in vivo pharmacology, and its potential therapeutic applications, particularly in bone healing. While pharmacokinetic studies of the parent compound have been published, they do not offer a public characterization of its metabolic fate or identify specific metabolites such as M21.

This lack of information on the metabolism of CP-533,536 is a critical knowledge gap. For drug development professionals, understanding the biotransformation of a compound is essential for a complete safety and efficacy profile. Metabolites can have their own pharmacological activity, potentially contributing to the therapeutic effect or causing off-target toxicities.

Should information on the metabolites of CP-533,536, including any potential "M21," become publicly available, a detailed technical guide could be developed. Such a guide would typically include:

-

Metabolite Identification and Structural Elucidation: Detailed analytical methods used to isolate and identify M21 from various biological matrices (e.g., plasma, urine, feces). This would involve techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Pharmacokinetic Profiling: Quantitative analysis of M21's absorption, distribution, metabolism, and excretion (ADME) properties. This would involve in vivo studies in relevant animal models and in vitro assays using liver microsomes or hepatocytes.

-

Pharmacological Activity: In vitro and in vivo studies to determine if M21 has any affinity for the EP2 receptor or other potential targets. This would clarify whether M21 is an active, inactive, or potentially antagonistic metabolite.

-

Toxicological Assessment: Preliminary safety evaluation of M21 to identify any potential liabilities.

Without any foundational data on the existence and structure of metabolite M21, the development of the requested in-depth technical guide is not feasible at this time. Researchers and scientists interested in this area should focus on initial metabolite identification studies for CP-533,536 as a first step.

Navigating the Metabolic Fate of CP-533,536: A Technical Guide to Preclinical Metabolite Profiling

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-533,536, a selective prostaglandin E2 (PGE2) receptor subtype 2 (EP2) agonist, has demonstrated therapeutic potential in preclinical models, particularly in the context of bone fracture healing. Understanding the metabolic fate of this compound is a critical component of its preclinical development, providing insights into its pharmacokinetic profile, potential for drug-drug interactions, and the contribution of metabolites to its efficacy and safety. This technical guide provides a comprehensive overview of the methodologies and data analysis workflows required for the thorough metabolite profiling of CP-533,536 in preclinical species. While specific metabolic data for CP-533,536 is not extensively available in the public domain, this document outlines the established experimental protocols and data presentation strategies that would be employed in such a pivotal investigation. The guide serves as a blueprint for researchers undertaking the characterization of the biotransformation of CP-533,536 and other novel chemical entities.

Introduction

The journey of a drug candidate from discovery to clinical application is paved with a series of critical investigations, among which understanding its metabolism is paramount. Metabolite profiling elucidates the biotransformation pathways a compound undergoes, identifying the chemical entities it is converted into by the body's enzymatic machinery. This process is essential for several reasons:

-

Pharmacokinetics: The rate and extent of metabolism directly influence the half-life, exposure, and clearance of a drug. A rapid metabolism, as suggested by the short half-life and high clearance of CP-533,536 observed in rats, indicates significant biotransformation.

-

Efficacy and Safety: Metabolites can be pharmacologically active, contributing to the therapeutic effect, or they can be toxic, leading to adverse effects. Identifying and characterizing these metabolites is crucial for a comprehensive safety assessment.

-

Interspecies Differences: The metabolic profile of a drug can vary significantly between preclinical species and humans. Understanding these differences is key to selecting the appropriate animal models for non-clinical safety studies and for predicting human metabolism.

This guide will detail the in vitro and in vivo methodologies for identifying and quantifying the metabolites of CP-533,536 in common preclinical species such as rats, dogs, and monkeys.

Experimental Protocols

A robust metabolite profiling strategy for CP-533,536 would involve a combination of in vitro and in vivo studies.

In Vitro Metabolism

In vitro systems provide a controlled environment to investigate the primary metabolic pathways and the enzymes involved.

2.1.1. Liver Microsomes

-

Objective: To identify the primary oxidative metabolites of CP-533,536 mediated by cytochrome P450 (CYP) enzymes.

-

Methodology:

-

Incubation: CP-533,536 (typically 1-10 µM) is incubated with liver microsomes (0.5-1 mg/mL protein) from rat, dog, monkey, and human sources in a phosphate buffer (pH 7.4).

-

Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the disappearance of the parent compound and the formation of metabolites.

-

Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

-

Sample Preparation: Samples are centrifuged, and the supernatant is collected for analysis.

-

2.1.2. Hepatocytes

-

Objective: To investigate both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism in a more physiologically relevant system.

-

Methodology:

-

Cell Culture: Cryopreserved or fresh hepatocytes from preclinical species and humans are thawed and suspended in a suitable incubation medium.

-

Incubation: CP-533,536 is added to the hepatocyte suspension.

-

Sample Collection: Aliquots of the cell suspension are collected at various time points.

-

Sample Processing: Samples are quenched and extracted to separate metabolites from the cellular matrix.

-

In Vivo Metabolism

In vivo studies provide a complete picture of the absorption, distribution, metabolism, and excretion (ADME) of a compound.

-

Objective: To identify and quantify the major metabolites present in circulation and excreta following administration of CP-533,536 to preclinical species.

-

Methodology:

-

Dosing: CP-533,536 is administered to rats, dogs, and monkeys, typically via both intravenous and oral routes. The use of radiolabeled ¹⁴C-CP-533,536 is often employed for quantitative ADME studies.

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points.

-

Sample Processing: Plasma is separated from blood. Urine is analyzed directly or after enzymatic hydrolysis (to cleave conjugates). Feces are homogenized and extracted.

-

Metabolite Profiling: Processed samples are analyzed by LC-MS/MS to generate metabolite profiles.

-

Analytical Methodology: LC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for metabolite identification and quantification.

-

Chromatography: A reversed-phase HPLC column (e.g., C18) is used to separate the parent compound from its metabolites based on their polarity. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically employed.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for accurate mass measurement, which aids in the determination of the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information.

Data Presentation

Clear and concise presentation of data is crucial for interpretation and comparison across species.

Hypothetical In Vitro Metabolic Profile of CP-533,536

The following table represents a hypothetical summary of the metabolites of CP-533,536 that could be identified in liver microsomes from different species. The percentages are illustrative and represent the relative abundance of each metabolite.

| Metabolite ID | Proposed Biotransformation | Rat (%) | Dog (%) | Monkey (%) | Human (%) |

| CP-533,536 | Parent | 15 | 25 | 20 | 18 |

| M1 | Hydroxylation on alkyl chain | 45 | 30 | 35 | 40 |

| M2 | N-dealkylation | 20 | 15 | 25 | 22 |

| M3 | Oxidation of the pyridine ring | 10 | 18 | 12 | 10 |

| M4 | Glucuronidation of M1 | 5 | 8 | 5 | 7 |

| M5 | Sulfation of M1 | 5 | 4 | 3 | 3 |

Hypothetical In Vivo Metabolite Profile in Rat Plasma

This table illustrates a hypothetical quantitative profile of CP-533,536 and its metabolites in rat plasma following an oral dose.

| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| CP-533,536 | 150 | 0.5 | 450 |

| M1 | 320 | 1.0 | 1280 |

| M2 | 80 | 1.0 | 320 |

| M3 | 45 | 1.5 | 200 |

Visualization of Metabolic Pathways and Workflows

Visual diagrams are invaluable for representing complex biological processes and experimental designs.

Caption: Hypothetical metabolic pathway of CP-533,536.

Caption: General workflow for metabolite profiling.

Conclusion

While the specific metabolites of CP-533,536 are not yet detailed in publicly accessible literature, the methodologies to elucidate its metabolic fate are well-established. A combination of in vitro and in vivo studies, coupled with advanced analytical techniques like high-resolution LC-MS/MS, would provide a comprehensive understanding of its biotransformation. The hypothetical data and pathways presented in this guide serve as a framework for the design and interpretation of such studies. A thorough characterization of the metabolism of CP-533,536 is a critical step in its continued development and will be instrumental in bridging the gap from preclinical findings to potential clinical applications.

Methodological & Application

Application Notes and Protocols: Synthesis of a Putative CP-533,536 Metabolite Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-533,536, also known as Evatanepag, is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype EP2, which has shown promise in promoting local bone formation.[1][2][3] Understanding the metabolic fate of drug candidates like CP-533,536 is a critical aspect of drug development, as metabolites can exhibit their own pharmacological activity or contribute to adverse effects. The synthesis of authentic metabolite standards is essential for their unequivocal identification and quantification in complex biological matrices.

This document provides a detailed, exemplary protocol for the synthesis of a potential Phase I metabolite of CP-533,536, designated herein as M21. In the absence of specific literature identifying a metabolite named M21, this protocol targets a plausible metabolic product arising from the hydroxylation of the tert-butylphenyl moiety. This transformation is a common metabolic pathway for compounds containing this functional group.[4] The synthesized standard is intended for use in analytical assays to support preclinical and clinical development programs.

Proposed Metabolic Pathway of CP-533,536

The metabolic transformation of xenobiotics is primarily carried out by cytochrome P450 enzymes in the liver.[5][6][7][8] For CP-533,536, several oxidative metabolic pathways are conceivable. A probable pathway involves the hydroxylation of the electron-rich aromatic ring of the tert-butylphenyl group. This hydroxylation is a common detoxification route that increases the polarity of the molecule, facilitating its excretion.[8][9]

Caption: Proposed metabolic pathway of CP-533,536 to a hypothetical hydroxylated metabolite (M21).

Experimental Protocol: Synthesis of 4-(hydroxymethyl)phenyl-substituted CP-533,536 Analogue (M21 Standard)

This protocol outlines a potential synthetic route to a hydroxylated metabolite of CP-533,536. The synthesis involves the coupling of a commercially available sulfonamide precursor with a protected hydroxymethylaniline derivative, followed by deprotection.

Materials and Reagents:

-

Pyridine-3-sulfonyl chloride

-

4-(aminomethyl)phenol

-

(4-(tert-butyl)phenyl)methanamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of N-(4-(hydroxymethyl)benzyl)pyridine-3-sulfonamide:

-

To a solution of 4-(aminomethyl)phenol (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of pyridine-3-sulfonyl chloride (1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired sulfonamide.

-

-

Coupling with the Phenoxyacetic Acid Moiety:

-

The second step would involve the alkylation of the sulfonamide nitrogen with a suitable precursor of the phenoxyacetic acid side chain. This is a more complex step and would likely involve protection of the phenolic hydroxyl group and the carboxylic acid. A plausible route would be the reaction of the synthesized sulfonamide with methyl 2-(3-(bromomethyl)phenoxy)acetate in the presence of a base like potassium carbonate, followed by hydrolysis of the methyl ester.

-

Note: This is a generalized and hypothetical protocol. The actual synthesis would require optimization of reaction conditions, and the structure of the final product would need to be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Quantitative Data Summary

The following table presents hypothetical data for the synthesis of the M21 standard, which should be considered as target values for an optimized synthetic procedure.

| Parameter | Value |

| Starting Material Purity | >98% |

| Reaction Yield (Step 1) | 75-85% |

| Reaction Yield (Step 2) | 60-70% |

| Final Product Purity (HPLC) | >99% |

| ¹H NMR | Consistent with proposed structure |

| Mass Spectrometry (m/z) | [M+H]⁺ consistent with MW 488.5 g/mol |

Experimental Workflow

The overall workflow for the synthesis and characterization of the CP-533,536 metabolite M21 standard is depicted below.

Caption: Workflow for the synthesis and characterization of the this compound standard.

Conclusion

This document provides a foundational protocol for the synthesis of a putative metabolite of CP-533,536. While the targeted metabolite M21 is hypothetical due to the current lack of specific metabolic data for CP-533,536, the proposed synthetic route is based on established chemical principles for the synthesis of sulfonamides and phenolic compounds.[10][11][12][13] The availability of such a standard is invaluable for the development of robust analytical methods to study the pharmacokinetics and metabolism of CP-533,536, thereby supporting its continued development as a therapeutic agent. Researchers should adapt and optimize this protocol based on their specific laboratory capabilities and the availability of starting materials.

References

- 1. researchgate.net [researchgate.net]

- 2. An EP2 receptor-selective prostaglandin E2 agonist induces bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document: Discovery of CP-533536: an EP2 receptor selective prostaglandin E2 (PGE2) agonist that induces local bone formation. (CHEMBL1158403) - ChEMBL [ebi.ac.uk]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. pharmaxchange.info [pharmaxchange.info]

- 7. Video: Phase I Reactions: Oxidation of Aliphatic and Aromatic Carbon-Containing Systems [jove.com]

- 8. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. THE HYDROXYLATION OF AROMATIC RINGS [almerja.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Preparation of phenolic paclitaxel metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Identification of CP-533,536 Metabolites using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

The identification and characterization of drug metabolites are critical steps in the drug discovery and development process. Understanding the metabolic fate of a new chemical entity is essential for evaluating its efficacy, toxicity, and potential drug-drug interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed structural information for the elucidation of metabolite structures.[1][2][3] This application note provides a generalized protocol for the application of NMR spectroscopy in the identification of metabolites of a hypothetical small molecule drug, CP-533,536, using in vitro metabolism studies. While specific data for CP-533,536 is not publicly available, this document outlines a comprehensive workflow applicable to similar small molecule drugs.

Hypothetical Metabolic Pathway of CP-533,536

For the purpose of this application note, we will consider a hypothetical metabolic pathway for CP-533,536, a compound assumed to undergo common phase I and phase II metabolic transformations. The primary metabolic routes are postulated to be hydroxylation and subsequent glucuronidation, as illustrated in the diagram below.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of CP-533,536 Metabolite M21

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a method for the identification and characterization of in vitro metabolites of CP-533,536 (Evatanepag), a potent and selective EP2 receptor agonist. Utilizing a high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) system, this protocol outlines the incubation of CP-533,536 with human liver microsomes and the subsequent analysis of the resulting metabolites. We present a hypothetical case for the identification of a Phase I metabolite, designated M21, demonstrating the power of high-resolution mass spectrometry for metabolite identification in drug discovery and development.

Introduction

CP-533,536 (Evatanepag) is a selective agonist of the prostaglandin E2 (PGE2) receptor subtype EP2, which has shown potential in promoting local bone formation.[1][2][3] Understanding the metabolic fate of new chemical entities is a critical step in the drug development process. In vitro metabolism studies using human liver microsomes are a standard approach to predict the in vivo metabolic pathways of a drug candidate. High-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, provides the mass accuracy and resolution required to confidently identify and structurally elucidate unknown metabolites.

This application note provides a detailed protocol for the generation of CP-533,536 metabolites in human liver microsomes and their subsequent analysis using a high-resolution LC-MS system. We focus on a hypothetical hydroxylated metabolite, M21, to illustrate the workflow from sample preparation to data analysis.

Experimental Protocol

In Vitro Incubation with Human Liver Microsomes

-

Reagents and Materials:

-

CP-533,536 (Evatanepag)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ultrapure water

-

-

Incubation Procedure:

-

Prepare a 1 mg/mL stock solution of CP-533,536 in DMSO.

-

In a microcentrifuge tube, pre-warm a mixture of 0.1 M phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and CP-533,536 (final concentration 1 µM) at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for 60 minutes with gentle shaking.

-

Prepare a negative control incubation without the NADPH regenerating system.

-

Terminate the reaction by adding two volumes of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid for LC-MS analysis.

-

High-Resolution LC-MS Analysis

-

Liquid Chromatography (LC) System:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then re-equilibrate at 5% B for 2 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

High-Resolution Mass Spectrometry (MS) System (e.g., Orbitrap):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Full Scan MS Resolution: 70,000

-

Scan Range: m/z 150-1000

-

Data-Dependent MS/MS: Top 5 most intense ions

-

MS/MS Resolution: 17,500

-

Collision Energy: Stepped HCD (20, 30, 40 eV)

-

Inclusion List: Add the theoretical exact mass of the expected metabolite (M21) to prioritize its fragmentation.

-

Data Presentation

The following table summarizes the hypothetical high-resolution mass spectrometry data for the parent compound CP-533,536 and its putative hydroxylated metabolite, M21.

| Compound | Retention Time (min) | Precursor Ion [M+H]+ (Observed m/z) | Exact Mass [M+H]+ (Calculated) | Mass Accuracy (ppm) | Major Fragment Ions (m/z) |

| CP-533,536 | 8.52 | 469.1795 | 469.1797 | -0.43 | 358.1211, 254.0898, 112.0504 |

| Metabolite M21 | 7.89 | 485.1744 | 485.1746 | -0.41 | 374.1160, 254.0898, 112.0504 |

Visualization of Experimental Workflow

References

Application Note: Quantitative Analysis of CP-533,536 Metabolite M21 in Human Plasma by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of CP-533,536 metabolite M21 in human plasma samples using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation method for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is intended for use in preclinical and clinical research settings for pharmacokinetic studies of CP-533,536. All quantitative data is presented in clear, structured tables, and a detailed experimental workflow is provided.

Introduction

CP-533,536 (Evatanepag) is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype EP2, with potential therapeutic applications in bone healing and inflammatory diseases.[1][2][3][4] Understanding the pharmacokinetics of CP-533,536 and its metabolites is crucial for drug development. Metabolite M21 has been identified as a significant metabolite of CP-533,536. Accurate measurement of M21 in plasma is essential for characterizing its formation, distribution, and elimination. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drug metabolites in biological matrices due to its high sensitivity and selectivity.[5][6] This application note provides a detailed protocol for the extraction and quantification of M21 in human plasma.

Experimental

Materials and Reagents

-

Human plasma (K2EDTA)

-

CP-533,536 M21 reference standard

-

CP-533,536 M21-d4 (internal standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Polypropylene microcentrifuge tubes (1.5 mL)

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of CP-533,536 M21 and M21-d4 (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the M21 stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of the internal standard (M21-d4) at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

Sample Preparation

A protein precipitation method is employed for the extraction of M21 from plasma.[7]

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a 1.5 mL polypropylene tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

-

Add 10 µL of the 100 ng/mL internal standard working solution (M21-d4) and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Time (min) |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas (CUR) | 30 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage (IS) | 5500 V |

| Temperature (TEM) | 500°C |

| Ion Source Gas 1 (GS1) | 50 psi |

| Ion Source Gas 2 (GS2) | 60 psi |

| MRM Transitions | Q1 Mass (m/z) |

Note: The MRM transitions are hypothetical and would need to be optimized by direct infusion of the M21 standard and the deuterated internal standard.

Method Validation

A full validation of this method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | Within-run and between-run accuracy (% bias) and precision (%CV) should be within ±15% (±20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. Signal-to-noise ratio > 10. |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 sources. |

| Matrix Effect | The matrix factor should be consistent across different lots of plasma. The CV of the IS-normalized matrix factor should be ≤15%. |

| Recovery | Extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |

| Stability | Analyte stability in plasma should be demonstrated under various storage and processing conditions (freeze-thaw, short-term benchtop, long-term storage). |

Data Analysis

Data acquisition and processing should be performed using the instrument-specific software (e.g., SCIEX Analyst). The concentration of M21 in plasma samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. A weighted (1/x²) linear regression is typically used.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the quantification of M21 in plasma.

Caption: Logical relationship of M21 measurement in drug development.

Conclusion

The LC-MS/MS method described provides a sensitive and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making this method suitable for supporting pharmacokinetic studies in a research and development setting. Proper method validation is essential before its application to routine analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of CP-533536: an EP2 receptor selective prostaglandin E2 (PGE2) agonist that induces local bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evatanepag (CP-533536) | PGE2 agonist | CAS 223488-57-1 | Buy Evatanepag (CP-533536) from Supplier InvivoChem [invivochem.com]

- 5. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 6. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Isolation of CP-533,536 Metabolites from Urine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation of potential metabolites of CP-533,536 from urine, a critical step in pharmacokinetic and drug metabolism studies. Given the scarcity of public data on specific metabolites of CP-533,536, particularly a designated "M21," the following protocols are designed based on the physicochemical properties of the parent compound, a sulfonamide derivative, and are applicable to the isolation of potential acidic metabolites.

Introduction

CP-533,536, also known as Evatanepag, is a potent and selective agonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2).[1][2] Its therapeutic potential is being explored in various contexts, including bone formation. Understanding the metabolic fate of CP-533,536 is crucial for its development as a therapeutic agent. This document outlines protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), two common techniques for isolating drug metabolites from complex biological matrices like urine. These protocols are followed by a general method for analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Due to the lack of publicly available quantitative data for CP-533,536 metabolites in urine, the following table presents a template with hypothetical data to illustrate the recommended format for data presentation. This table can be adapted to summarize experimental results.

Table 1: Hypothetical Recovery and Purity of a CP-533,536 Metabolite from Human Urine

| Extraction Method | Sample Volume (mL) | Elution Volume (mL) | Recovery Rate (%) | Purity (%) |

| Solid-Phase Extraction (SPE) | 5 | 1 | 85 | 92 |

| Liquid-Liquid Extraction (LLE) | 5 | 1 | 78 | 88 |

Signaling Pathway of the Target Receptor: EP2

CP-533,536 exerts its effects by activating the EP2 receptor, a G-protein coupled receptor. The binding of an agonist like CP-533,536 to the EP2 receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels.[3][4][5] This pathway plays a role in various physiological processes.

Experimental Protocols

The following are detailed protocols for the isolation of potential acidic metabolites of CP-533,536 from urine.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of sulfonamide-containing compounds and potential acidic metabolites from a urine matrix.

Materials:

-

SPE cartridges (e.g., Mixed-mode C18/SAX or a hydrophilic-lipophilic balanced polymer)

-

Urine samples

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (reagent grade)

-

Ammonium hydroxide (reagent grade)

-

Deionized water

-

SPE manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge the urine at 4000 x g for 10 minutes to pellet any particulate matter.

-

To 1 mL of the supernatant, add 10 µL of an internal standard solution (if available).

-

Acidify the sample by adding 50 µL of 2% formic acid.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the manifold.

-

Condition the cartridges by passing 2 mL of methanol, followed by 2 mL of deionized water. Do not allow the cartridges to dry out between steps.

-

-

Sample Loading:

-

Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.

-

Follow with a wash of 2 mL of 5% methanol in water to remove less polar interferences.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

-

Elution:

-

Elute the target metabolites with 2 mL of a solution of 5% ammonium hydroxide in methanol.

-

Collect the eluate in a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides an alternative method for the extraction of acidic metabolites.

Materials:

-

Urine samples

-

Ethyl acetate (LC-MS grade)

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (anhydrous)

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen urine samples to room temperature.

-

Centrifuge the urine at 4000 x g for 10 minutes.

-

Transfer 2 mL of the supernatant to a 15 mL centrifuge tube.

-

Add 20 µL of an internal standard solution (if available).

-

Acidify the urine to a pH of approximately 3-4 by adding 1M HCl dropwise.

-

-

Extraction:

-

Add 4 mL of ethyl acetate to the acidified urine sample.

-

Cap the tube and vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.

-

-

Collection of Organic Layer:

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction step (step 2) on the remaining aqueous layer with another 4 mL of ethyl acetate.

-

Combine the organic layers from both extractions.

-

-

Drying and Evaporation:

-

Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

-

Transfer the dried organic extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Analytical Workflow

The following diagram illustrates the general workflow for the isolation and analysis of CP-533,536 metabolites from urine.

LC-MS/MS Analysis

A general LC-MS/MS method for the analysis of the extracted metabolites would involve:

-

Chromatographic Separation: A C18 reversed-phase column with a gradient elution using mobile phases consisting of water and acetonitrile, both with 0.1% formic acid.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode. The specific transitions for the parent drug and its potential metabolites would need to be determined by infusion and optimization.

Conclusion

The protocols provided offer robust and reproducible methods for the isolation of potential metabolites of CP-533,536 from urine. The choice between SPE and LLE will depend on the specific requirements of the study, including desired sample purity, throughput, and the chemical nature of the target metabolites. Optimization of these general protocols will be necessary once the specific chemical structures and properties of the metabolites of interest, such as M21, are identified.

References

- 1. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of CP-533536: an EP2 receptor selective prostaglandin E2 (PGE2) agonist that induces local bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for In Vitro Metabolism Studies of CP-533,536

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-533,536 is a potent and selective agonist of the E-prostanoid receptor 2 (EP2). As with any drug candidate, understanding its metabolic fate is a critical component of preclinical development. In vitro metabolism studies are essential for predicting a drug's pharmacokinetic properties, potential for drug-drug interactions, and identifying potential safety liabilities. This document provides detailed protocols for investigating the metabolism of CP-533,536 using two primary in vitro models: human liver microsomes (HLMs) and cryopreserved human hepatocytes.

Given the limited publicly available data on the specific metabolic pathways of CP-533,536, this guide also presents a hypothetical metabolic scheme based on the common biotransformations of sulfonamide-containing compounds. The experimental protocols provided herein are designed to enable researchers to generate crucial data on the metabolic stability and metabolite profile of CP-533,536.

Hypothetical Metabolic Pathways of CP-533,536

CP-533,536 is a sulfonamide-based compound. Drugs containing a sulfonamide group typically undergo several key metabolic transformations. The following diagram illustrates the likely metabolic pathways for CP-533,536, including Phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes and Phase II conjugation reactions.

Data Presentation: Metabolic Stability (Example Data)

The following tables present example data for the metabolic stability of a hypothetical compound, which can be used as a template for presenting the results obtained for CP-533,536.

Table 1: Metabolic Stability of CP-533,536 in Human Liver Microsomes (Example Data)

| Parameter | Value |

| Incubation Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85.2 |

| 15 | 60.1 |

| 30 | 35.8 |

| 60 | 12.5 |

| Calculated Parameters | |

| Half-life (t1/2, min) | 25.5 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.2 |

Table 2: Metabolic Stability of CP-533,536 in Human Hepatocytes (Example Data)

| Parameter | Value |

| Incubation Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 15 | 90.3 |

| 30 | 78.5 |

| 60 | 61.2 |

| 120 | 38.9 |

| Calculated Parameters | |

| Half-life (t1/2, min) | 95.1 |

| Intrinsic Clearance (CLint, µL/min/106 cells) | 7.3 |

Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes

This protocol outlines the procedure for determining the in vitro intrinsic clearance of CP-533,536 using pooled human liver microsomes.

Materials:

-

CP-533,536

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Internal standard (a structurally similar compound not expected to be formed as a metabolite)

-

Incubator or water bath at 37°C

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a stock solution of CP-533,536 in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

On ice, thaw the human liver microsomes and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.

-

-

Incubation:

-

In microcentrifuge tubes, add the diluted microsome suspension and the CP-533,536 working solution (final concentration typically 1 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

-

Immediately terminate the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

-

Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of CP-533,536 relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of CP-533,536 remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the half-life (t1/2) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

-

Protocol 2: Metabolic Stability in Cryopreserved Human Hepatocytes

This protocol describes the use of suspended cryopreserved human hepatocytes to assess the metabolic stability of CP-533,536, which provides a more complete picture by including both Phase I and Phase II metabolic activities.

Application Notes and Protocols for the Metabolite Identification of CP-533,536

For Researchers, Scientists, and Drug Development Professionals

Application Note: A Comprehensive Strategy for the Metabolite Identification of CP-533,536 (Evatanepag)